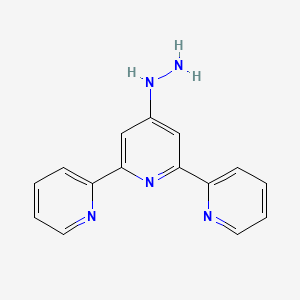
(2,6-dipyridin-2-ylpyridin-4-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydrazino-2,2’:6’,2’‘-terpyridine is a chemical compound with the molecular formula C15H13N5 and a molecular weight of 263.297 g/mol . It is a derivative of terpyridine, a tridentate ligand known for its ability to form stable complexes with various metal ions. The hydrazino group at the 4’ position of the terpyridine framework imparts unique chemical properties to the compound, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydrazino-2,2’:6’,2’‘-terpyridine typically involves the reaction of 4’-chloro-2,2’:6’,2’'-terpyridine with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 4’-Hydrazino-2,2’:6’,2’'-terpyridine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Hydrazino-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted terpyridine derivatives .
Applications De Recherche Scientifique
4’-Hydrazino-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic, photophysical, and electrochemical properties.
Biology: The compound is investigated for its potential as a bioactive molecule, including its interactions with biomolecules such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in the development of platinum-based chemotherapeutics.
Mécanisme D'action
The mechanism of action of 4’-Hydrazino-2,2’:6’,2’'-terpyridine depends on its specific application. In the context of anticancer research, the compound forms complexes with platinum, which can induce mitophagy in cancer cells. Mitophagy is a selective autophagic process that degrades dysfunctional mitochondria, leading to cell death. The compound disrupts mitophagy-related protein expression, dissipates mitochondrial membrane potential, and elevates reactive oxygen species levels, ultimately promoting mitochondrial DNA damage and reducing cellular energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Chloro-2,2’6’,2’'-terpyridine: A precursor in the synthesis of 4’-Hydrazino-2,2’:6’,2’'-terpyridine, used in supramolecular chemistry.
4’-Hydroxy-2,2’6’,2’'-terpyridine: Another derivative of terpyridine, used in the synthesis of metal complexes and nanoparticles.
4’-Amino-2,2’6’,2’'-terpyridine: Similar to 4’-Hydrazino-2,2’:6’,2’'-terpyridine, but with an amino group instead of a hydrazino group.
Uniqueness
4’-Hydrazino-2,2’:6’,2’'-terpyridine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials, catalysts, and therapeutic agents .
Propriétés
Formule moléculaire |
C15H13N5 |
|---|---|
Poids moléculaire |
263.30 g/mol |
Nom IUPAC |
(2,6-dipyridin-2-ylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C15H13N5/c16-20-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,16H2,(H,19,20) |
Clé InChI |
VZLLBQBQCCCBJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)NN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,6-Dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8328802.png)
![2-Isobutyl-4-[2-(2,6-dimethyl-4-pyridinyl)-oxazol-5-yl]-6-methyl-pyridine](/img/structure/B8328806.png)
![(+)-N-[(R)-p-Bromo-alpha-methylbenzyl]phthalimide](/img/structure/B8328809.png)








![2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8328890.png)
![8-Pyridazin-3-yl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8328897.png)

